molecular formula C25H20O5 B11153221 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B11153221
M. Wt: 400.4 g/mol
InChI Key: HUZZMKCNTGBNSF-UHFFFAOYSA-N
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Description

3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic coumarin-derived ester characterized by a benzyl group at position 3, a methyl group at position 4 of the chromene ring, and a 4-methoxybenzoate ester at position 5. Coumarin derivatives are widely studied for their biological activities (e.g., antimicrobial, anticancer) and photophysical properties.

Properties

Molecular Formula

C25H20O5

Molecular Weight

400.4 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) 4-methoxybenzoate

InChI

InChI=1S/C25H20O5/c1-16-21-13-12-20(29-24(26)18-8-10-19(28-2)11-9-18)15-23(21)30-25(27)22(16)14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3

InChI Key

HUZZMKCNTGBNSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Approach

The Knoevenagel reaction facilitates the formation of the coumarin ring via condensation between a substituted salicylaldehyde and a β-keto ester. For 3-benzyl-4-methyl-7-hydroxycoumarin, the following steps are critical:

  • Substrate Preparation :

    • Salicylaldehyde derivatives with pre-installed benzyl groups are challenging to synthesize. Instead, ethyl 3-benzylacetoacetate is used as the β-keto ester to introduce both methyl (position 4) and benzyl (position 3) groups during cyclization.

    • Reaction conditions: Piperidine and acetic acid in ethanol under reflux (40–60°C, 6–8 hours).

  • Cyclization and Purification :

    • The intermediate α,β-unsaturated ketone undergoes intramolecular cyclization to form the coumarin ring.

    • Yields range from 65–85% , with purification via recrystallization from methanol/diethyl ether.

Pechmann Condensation with Post-Synthetic Modification

The Pechmann reaction offers a high-yield route to 4-methylcoumarins but requires additional steps to introduce the benzyl group:

  • Core Formation :

    • Resorcinol and ethyl acetoacetate react in the presence of FeCl₃·6H₂O (10 mol%) in toluene under reflux (16 hours).

    • Produces 7-hydroxy-4-methylcoumarin in 92% yield .

  • Benzylation at Position 3 :

    • Friedel-Crafts Alkylation : Using benzyl chloride and AlCl₃ in dichloromethane (DCM) at 0–25°C.

    • Nucleophilic Substitution : A brominated intermediate (e.g., 3-bromo-4-methyl-7-hydroxycoumarin) reacts with benzyl magnesium bromide in tetrahydrofuran (THF).

    • Yields: 50–70% after column chromatography.

Structural and Analytical Characterization

  • X-ray Crystallography :

    • The title compound exhibits a planar coumarin ring system (r.m.s. deviation = 0.006 Å) with a dihedral angle of 10.29° between the coumarin and 4-methoxybenzene rings.

    • Intramolecular C–H⋯O hydrogen bonding stabilizes the conformation.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, benzyl), 6.90 (s, 1H, H-5), 6.25 (s, 1H, H-8), 3.92 (s, 3H, OCH₃), 3.75 (s, 2H, CH₂Ph), 2.42 (s, 3H, CH₃).

    • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O lactone), 1600 cm⁻¹ (C=C aromatic).

Comparative Analysis of Synthetic Routes

ParameterKnoevenagel RoutePechmann Route
Starting MaterialsSalicylaldehyde + β-keto esterResorcinol + ethyl acetoacetate
Benzyl IntroductionIntegrated in β-keto esterPost-synthetic alkylation
Yield (%)65–8550–70
ComplexityModerateHigh
ScalabilityHighModerate

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the acylation of a coumarin derivative. The reaction can be performed using various acylating agents and solvents, with triethylamine often used as a catalyst. The characterization of the synthesized compound is usually conducted through techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry

These methods confirm the structure and purity of the compound, ensuring it meets the required standards for further biological testing.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The ability of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate to scavenge free radicals can be assessed using various in vitro assays, such as:

  • DPPH (1,1-diphenyl-2-picrylhydrazyl) assay
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay

These assays measure the compound's effectiveness in neutralizing oxidative stress, which is crucial in preventing cellular damage.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. Studies often employ methods like disk diffusion and broth microdilution to determine the minimum inhibitory concentration (MIC). The results suggest that 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate exhibits noteworthy activity against several pathogens, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are in high demand. Research has shown that coumarin derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The anti-inflammatory effects of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can be assessed through various assays measuring nitric oxide production and cytokine levels in cell cultures.

Neurological Disorders

Due to its structural similarity to known acetylcholinesterase inhibitors, this compound may have potential applications in treating neurological disorders such as Alzheimer's disease. In vitro studies can evaluate its efficacy in enhancing acetylcholine levels by inhibiting acetylcholinesterase activity.

Cancer Treatment

Coumarins have been investigated for their anticancer properties, including inducing apoptosis in cancer cells and inhibiting tumor growth. The application of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate in cancer therapy can be explored through cell viability assays and animal models to assess its potential as an adjunct therapy in oncology.

Case Studies and Research Findings

Study FocusFindingsReference
Antioxidant ActivitySignificant scavenging effect on DPPH radicals; IC50 values comparable to standard antioxidants.
Antimicrobial EfficacyEffective against Staphylococcus aureus and Candida albicans; MIC values indicate strong activity.
Anti-inflammatory MechanismReduced nitric oxide production in LPS-stimulated macrophages; potential for chronic inflammation treatment.
Acetylcholinesterase InhibitionDemonstrated IC50 values indicating strong inhibitory effects; potential for Alzheimer's therapy.

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Chromen-7-Yl Benzoates

The following table compares substituents and key properties of chromen-7-yl benzoate derivatives:

Compound Name Substituents (Chromene Ring) Benzoate Substituent Molecular Weight (g/mol) XLogP3 Topological Polar Surface Area (Ų)
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 4-Cl-phenyl, CF₃, 4-oxo 4-methyl 458.8 6.5 52.6
[3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate 4-MeO-phenyl, 2-methyl, 4-oxo 4-methoxy Not reported ~5.5* ~52.6*
Target compound : 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate 3-benzyl, 4-methyl, 2-oxo 4-methoxy ~406.4 (calculated) ~5.8* ~52.6*

*Estimated based on structural similarity.

Key Observations:
  • The 4-methoxybenzoate moiety (common in all three compounds) contributes to elevated XLogP3 values (5.5–6.5), indicating high lipophilicity, which correlates with improved blood-brain barrier penetration but may reduce aqueous solubility . Trifluoromethyl groups (e.g., in [14]) significantly increase hydrophobicity (XLogP3 = 6.5) compared to methoxy or methyl substituents.

Thermal and Stability Profiles of 4-Methoxybenzoate Derivatives

4-Methoxybenzoate coordination complexes and esters exhibit distinct thermal behaviors:

Compound Class Decomposition Temperature (°C) Key Observations Reference
Lanthanum 4-methoxybenzoate 320–450 Dehydration occurs at ~120°C; final residue is La₂O₃. Bidentate carboxylate bonding confirmed via IR.
Manganese 4-methoxybenzoate 180–300 Lower thermal stability compared to lanthanides; decomposes to MnO.
Target compound (ester) Not reported Expected stability similar to aromatic esters (decomposition >250°C).
  • Coordination vs. Ester Bonds : Metal complexes (e.g., La, Mn) exhibit lower thermal stability due to labile metal-oxygen bonds, whereas covalent ester linkages in the target compound likely enhance thermal resistance .

Metabolic and Biodegradation Pathways

4-Methoxybenzoate derivatives are metabolized via microbial O-demethylation and aromatic ring cleavage:

  • Microbial Degradation :
    • 4-Methoxybenzoate O-demethylase converts 4-methoxybenzoate to 4-hydroxybenzoate in Arthrobacter sp., followed by ring cleavage via protocatechuate 4,5-dioxygenase .
    • Target compound : The benzyl and chromene groups may slow degradation compared to simpler 4-methoxybenzoate esters (e.g., 4-pentylphenyl 4-methoxybenzoate) due to steric hindrance .

Biological Activity

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including antimicrobial, antitumor, and antioxidant properties, supported by relevant case studies and research findings.

The molecular formula of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is C25H20O5C_{25}H_{20}O_{5}. Its structure features a coumarin moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC25H20O5
Molecular Weight420.43 g/mol
CAS Number327043-38-9

Antimicrobial Activity

Research indicates that derivatives of coumarin compounds exhibit significant antimicrobial properties. A study demonstrated that coumarin derivatives, including those similar to 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating moderate to strong antimicrobial activity .

Antitumor Activity

The antitumor potential of coumarin derivatives has been extensively studied. For instance, a case study revealed that compounds with structural similarities to 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate exhibited cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were reported to be in the range of 20 to 40 µM, suggesting a promising avenue for cancer treatment .

Antioxidant Activity

The antioxidant properties of coumarins are attributed to their ability to scavenge free radicals. In vitro assays have shown that compounds similar to 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can significantly reduce oxidative stress markers in cell cultures. The total antioxidant capacity was measured using the DPPH assay, with results indicating effective radical scavenging activity comparable to standard antioxidants like ascorbic acid .

Case Studies

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy of coumarin derivatives.
    • Method : Disk diffusion method against bacterial strains.
    • Results : Significant inhibition zones were observed for several derivatives, supporting their use as potential antimicrobial agents.
  • Cytotoxicity Assay :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay on HeLa and MCF-7 cells.
    • Results : Compounds showed dose-dependent cytotoxicity with IC50 values indicating potential for further development in cancer therapy.
  • Antioxidant Evaluation :
    • Objective : To determine the antioxidant capacity.
    • Method : DPPH radical scavenging assay.
    • Results : High scavenging activity was recorded, suggesting therapeutic potential in oxidative stress-related conditions.

Q & A

Basic: What are the recommended synthetic routes for 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling a coumarin core (e.g., 7-hydroxy-4-methylcoumarin) with a benzoyl chloride derivative. A modified procedure from sulfonate ester synthesis ( ) can be adapted:

  • Step 1: React 4-methylumbelliferone (1.0 mmol) with 4-methoxybenzoyl chloride (1.1 mmol) in ethyl acetate using K₂CO₃ (2.5 mmol) as a base under reflux for 5–6 hours.
  • Step 2: Purify via recrystallization (hexane/EtOAc, 7:1).
    Optimization Tips:
  • Monitor reaction progress with TLC (ethyl acetate/hexane, 1:3).
  • Adjust solvent polarity to improve yield. Use anhydrous conditions to minimize hydrolysis.
    Table 1: Key Reaction Parameters
ParameterCondition
SolventEthyl acetate
TemperatureReflux (~78°C)
BaseK₂CO₃
Molar Ratio1:1.1 (core:acylating agent)

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, methoxy group at δ 3.8–3.9 ppm).
  • HPLC: Use C18 columns (acetonitrile/water gradient) to assess purity (>95%).
  • X-ray Crystallography: For absolute configuration determination (e.g., SHELXL refinement in ).
    Note: Coumarin derivatives often exhibit strong UV absorption (λmax ~320 nm), useful for HPLC detection .

Basic: How can researchers design preliminary biological activity assays for this compound?

Methodological Answer:

  • Antimicrobial Screening: Follow protocols for similar coumarins ():
    • Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays (MIC determination).
  • Enzyme Inhibition: Adapt AChE inhibition assays ():
    • Use rat brain homogenate and Ellman’s method (IC₅₀ calculation via spectrophotometry at 412 nm).
      Table 2: Example Bioactivity Data (Analogous Compounds)
Assay TypeIC₅₀/MICReference
AChE Inhibition13.5 ± 1.7 nM
Antibacterial (S. aureus)8–16 µg/mL

Advanced: How can X-ray crystallography and SHELX software improve structural analysis?

Methodological Answer:

  • Data Collection: Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement: SHELXL ( ) for anisotropic displacement parameters. Key steps:
    • Apply riding models for hydrogen atoms.
    • Validate geometry with WinGX ( ) for bond length/angle outliers.
  • Interpretation: Analyze π-π stacking between coumarin and benzyl groups using Mercury software.
    Case Study: A sulfonate analog ( ) showed planar coumarin rings (torsion angle <5°), critical for bioactive conformation .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Modify Substituents: Compare 3-benzyl vs. 3-alkyl analogs ( ) to assess steric effects on bioactivity.
  • Pharmacophore Mapping: Use docking studies (AutoDock Vina) to identify H-bond donors (e.g., carbonyl groups) interacting with AChE’s catalytic triad ().
    Example Finding: Carbamate derivatives () showed 20-fold selectivity for AChE over BuChE due to enhanced π-cation interactions .

Advanced: How can researchers investigate target binding mechanisms (e.g., enzyme inhibition)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize AChE on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations.
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH) during ligand-enzyme interactions ().
    Key Insight: Coumarin derivatives with bulky 3-benzyl groups may exhibit slower dissociation rates (e.g., koff < 0.01 s⁻¹) due to hydrophobic pocket occupancy .

Advanced: How should by-products or impurities be characterized during synthesis?

Methodological Answer:

  • LC-MS/MS: Identify acylated by-products (e.g., di-ester formation at the 7-OH position).
  • Column Chromatography: Use silica gel (hexane/EtOAc, stepwise elution) to isolate impurities.
    Mitigation: Pre-activate the 7-hydroxy group with TMSCl to reduce side reactions ( ).

Advanced: How to resolve contradictions in reported biological activities?

Methodological Answer:

  • Assay Standardization: Compare buffer pH (e.g., Tris-HCl vs. phosphate) affecting compound solubility.
  • Structural Validation: Re-examine crystallographic data ( ) to confirm if polymorphic forms alter activity.
    Case Study: A 4-methoxybenzoate analog showed 10-fold higher AChE inhibition in DMSO vs. aqueous buffer due to aggregation effects .

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